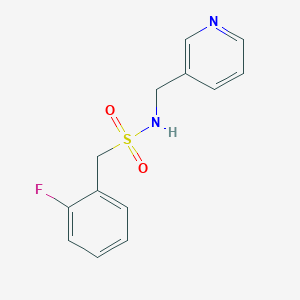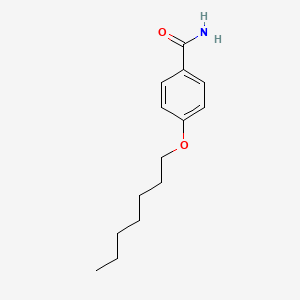
1-(2-fluorophenyl)-N-(3-pyridinylmethyl)methanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-fluorophenyl)-N-(3-pyridinylmethyl)methanesulfonamide is a chemical compound that belongs to the class of sulfonamide derivatives. It is also known by the trade name TAK-659. This compound has gained significant attention in the scientific community due to its potential as a therapeutic agent for the treatment of various diseases, including cancer, autoimmune disorders, and inflammatory diseases.
Mécanisme D'action
The mechanism of action of 1-(2-fluorophenyl)-N-(3-pyridinylmethyl)methanesulfonamide involves the inhibition of BTK activity. BTK is a key enzyme involved in the activation of B cells and other immune cells. Inhibition of BTK activity leads to the inhibition of B cell proliferation, differentiation, and survival. This, in turn, leads to the suppression of the immune response, which is beneficial in the treatment of autoimmune disorders and inflammatory diseases. In addition, the inhibition of BTK activity also leads to the inhibition of B cell malignancies.
Biochemical and Physiological Effects:
1-(2-fluorophenyl)-N-(3-pyridinylmethyl)methanesulfonamide has been found to have several biochemical and physiological effects. It has been shown to inhibit the activity of BTK, which leads to the inhibition of B cell proliferation, differentiation, and survival. This, in turn, leads to the suppression of the immune response, which is beneficial in the treatment of autoimmune disorders and inflammatory diseases. In addition, the inhibition of BTK activity also leads to the inhibition of B cell malignancies.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 1-(2-fluorophenyl)-N-(3-pyridinylmethyl)methanesulfonamide is its high potency as a BTK inhibitor. It has been found to be more potent than other BTK inhibitors, such as ibrutinib. In addition, it has been found to have good pharmacokinetic properties, which make it suitable for oral administration. However, one of the limitations of this compound is its poor solubility in water, which makes it difficult to formulate for in vivo studies.
Orientations Futures
There are several future directions for the research on 1-(2-fluorophenyl)-N-(3-pyridinylmethyl)methanesulfonamide. One of the areas of interest is the development of more potent and selective BTK inhibitors. Another area of interest is the evaluation of the efficacy of this compound in the treatment of various diseases, including cancer, autoimmune disorders, and inflammatory diseases. In addition, the development of formulations with improved solubility and bioavailability is also an area of interest for future research.
Conclusion:
1-(2-fluorophenyl)-N-(3-pyridinylmethyl)methanesulfonamide is a promising therapeutic agent for the treatment of various diseases, including cancer, autoimmune disorders, and inflammatory diseases. It has been found to inhibit the activity of BTK, a key enzyme involved in the activation of B cells and other immune cells. Inhibition of BTK activity has been shown to be effective in the treatment of B cell malignancies, autoimmune disorders, and inflammatory diseases. The development of more potent and selective BTK inhibitors, as well as the evaluation of the efficacy of this compound in the treatment of various diseases, are areas of interest for future research.
Méthodes De Synthèse
The synthesis of 1-(2-fluorophenyl)-N-(3-pyridinylmethyl)methanesulfonamide involves the reaction of 2-fluoroaniline with 3-pyridinemethanol in the presence of a base, followed by the reaction of the resulting intermediate with methanesulfonyl chloride. The final product is obtained after purification by column chromatography. This synthesis method has been optimized to yield high purity and high yield of the product.
Applications De Recherche Scientifique
1-(2-fluorophenyl)-N-(3-pyridinylmethyl)methanesulfonamide has shown promising results in preclinical studies as a therapeutic agent for the treatment of various diseases. It has been found to inhibit the activity of Bruton's tyrosine kinase (BTK), a key enzyme involved in the activation of B cells and other immune cells. Inhibition of BTK activity has been shown to be effective in the treatment of B cell malignancies, autoimmune disorders, and inflammatory diseases.
Propriétés
IUPAC Name |
1-(2-fluorophenyl)-N-(pyridin-3-ylmethyl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN2O2S/c14-13-6-2-1-5-12(13)10-19(17,18)16-9-11-4-3-7-15-8-11/h1-8,16H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLVJPBTWNDWIGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CS(=O)(=O)NCC2=CN=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-fluorophenyl)-N-(pyridin-3-ylmethyl)methanesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-(1-azepanyl)propyl]benzenesulfonamide](/img/structure/B4879211.png)
![2-{5-[(4-ethoxyphenoxy)methyl]-2-furyl}-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4879216.png)

![N-[3-(acetylamino)phenyl]-3-(4-oxo-3(4H)-quinazolinyl)propanamide](/img/structure/B4879234.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2,6-difluorobenzamide](/img/structure/B4879244.png)

![3,4-dimethoxy-N-methyl-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4879258.png)

![N-(2,3-dihydro-1H-inden-2-yl)-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B4879266.png)
![3-(4-fluorophenyl)-2-mercapto-5-{4-methoxy-3-[(8-quinolinyloxy)methyl]benzylidene}-3,5-dihydro-4H-imidazol-4-one](/img/structure/B4879288.png)
![5-{[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl]methylene}-3-propyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4879296.png)
![2-methoxy-N-methyl-5-[(propylamino)sulfonyl]benzamide](/img/structure/B4879298.png)
![2,2'-[[2-(2-furyl)-1,3-imidazolidinediyl]bis(methylene)]diphenol](/img/structure/B4879304.png)
![6-methyl-2-({[4-(methylsulfonyl)-1-piperazinyl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4879310.png)